N-amidino-L-aspartate(2-)

Description

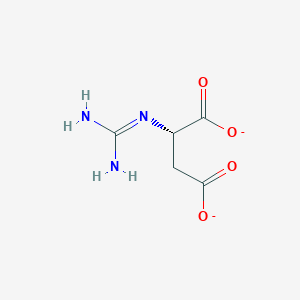

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O4-2 |

|---|---|

Molecular Weight |

173.13 g/mol |

IUPAC Name |

(2S)-2-(diaminomethylideneamino)butanedioate |

InChI |

InChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8)/p-2/t2-/m0/s1 |

InChI Key |

VVHOUVWJCQOYGG-REOHCLBHSA-L |

SMILES |

C(C(C(=O)[O-])N=C(N)N)C(=O)[O-] |

Isomeric SMILES |

C([C@@H](C(=O)[O-])N=C(N)N)C(=O)[O-] |

Canonical SMILES |

C(C(C(=O)[O-])N=C(N)N)C(=O)[O-] |

Origin of Product |

United States |

Biosynthesis and Metabolic Transformations of N Amidino L Aspartate 2

Endogenous Formation Pathways of N-Amidino-L-Aspartate(2-)

The formation of N-amidino-L-aspartate(2-) in biological systems is primarily understood through its relationship with the urea (B33335) cycle intermediate, argininosuccinic acid.

Derivation from Argininosuccinic Acid via Oxidative Processes

N-Amidino-L-aspartate(2-) is understood to be derived from the oxidation of argininosuccinic acid. t3db.ca This transformation is thought to be stimulated by the presence of free radicals, particularly in conditions such as renal failure where there is an accumulation of urea. t3db.ca The rising levels of urea can inhibit enzymes, leading to a decrease in hepatic arginine levels and creating an environment conducive to the oxidation of argininosuccinic acid. t3db.ca

Interconnections with the Urea Cycle and Arginine Metabolism

The biosynthesis of N-amidino-L-aspartate(2-) is closely tied to the urea cycle, a critical metabolic pathway for the excretion of nitrogenous waste. wikipedia.org Argininosuccinic acid, the precursor to N-amidino-L-aspartate(2-), is a key intermediate in the urea cycle, formed from the condensation of citrulline and aspartic acid. wikipedia.orgnih.gov Under normal physiological conditions, argininosuccinic acid is cleaved by argininosuccinate (B1211890) lyase to produce arginine and fumarate. wikipedia.orgwikipedia.org However, under conditions of oxidative stress, an alternative pathway involving the oxidation of argininosuccinic acid can lead to the formation of N-amidino-L-aspartate(2-). t3db.ca This highlights a direct link between the urea cycle, arginine metabolism, and the production of this guanidino compound. t3db.canih.gov

Catabolism and Enzymatic Hydrolysis of N-Amidino-L-Aspartate(2-)

The breakdown of N-amidino-L-aspartate(2-) is a hydrolytic process catalyzed by a specific enzyme, leading to the formation of metabolites that can re-enter central metabolic pathways.

Role of Amidinoaspartase (EC 3.5.3.14) in N-Amidino-L-Aspartate Degradation

The enzymatic degradation of N-amidino-L-aspartate(2-) is carried out by amidinoaspartase (EC 3.5.3.14), also known as N-amidino-L-aspartate amidinohydrolase. expasy.orgwikipedia.org This enzyme belongs to the hydrolase family and specifically acts on the carbon-nitrogen bonds in linear amidines. wikipedia.org Amidinoaspartase catalyzes the hydrolysis of N-amidino-L-aspartate(2-) by adding a water molecule across the amidine group. expasy.orgwikipedia.org This enzyme has been identified in various organisms, including bacteria such as Pseudomonas chlororaphis, Lactococcus lactis, and Bacteroides thetaiotaomicron. genome.jpkegg.jpkegg.jp While its primary substrate is N-amidino-L-aspartate, it has been noted to also act slowly on N-amidino-L-glutamate. expasy.orggenome.jp

Downstream Metabolites: L-Aspartate and Urea

The enzymatic action of amidinoaspartase on N-amidino-L-aspartate(2-) yields two primary downstream metabolites: L-aspartate and urea. expasy.orgwikipedia.orgmodelseed.orgmodelseed.org This reaction effectively cleaves the guanidino group from the aspartate backbone. wikipedia.org L-aspartate is a proteinogenic amino acid that can be utilized in various metabolic pathways, including the synthesis of other amino acids and as an intermediate in the citric acid cycle. wikipedia.orgnih.gov Urea, a major end product of nitrogen metabolism in many organisms, is typically excreted from the body. wikipedia.org

Occurrence and Distribution of N-Amidino-L-Aspartate(2-) in Biological Systems

N-Amidino-L-aspartate(2-) has been detected in various biological contexts, from mammalian tissues to other organisms. It is a known guanidino compound found in mammalian sera and the central nervous system. caymanchem.com Notably, elevated levels of N-amidino-L-aspartate(2-) in both cerebrospinal fluid and serum are observed in patients with renal failure. caymanchem.com Its presence has also been identified in metabolomic studies of different organisms, including sweet potato leaves and the fungus Morchella. biorxiv.orgresearchgate.net In a study on sweet potato leaves, N-amidino-L-aspartate was one of the metabolites detected in an analysis of amino acid metabolism. biorxiv.org

| Biological System | Finding | Reference |

| Mammalian Sera and CNS | Found as a guanidino compound. | caymanchem.com |

| Patients with Renal Failure | Increased levels in cerebrospinal fluid and serum. | caymanchem.com |

| Sweet Potato Leaves | Detected as part of amino acid metabolism. | biorxiv.org |

| Morchella Fungus | Identified as a metabolite. | researchgate.net |

| Rat Hippocampal Slices | Induces whole-cell currents. | caymanchem.com |

| Pancreatic Islets | Detected in a study of glucose-stimulated insulin (B600854) secretion. | bioscientifica.com |

Presence in Mammalian Central Nervous System and Sera

N-amidino-L-aspartate(2-), also known as guanidinosuccinic acid, is a recognized guanidino compound found in the mammalian central nervous system (CNS) and sera. caymanchem.com Its presence in these critical biological compartments has been the subject of research, particularly in the context of certain disease states.

In the mammalian brain, L-aspartate, the precursor to N-amidino-L-aspartate(2-), is a non-essential α-amino acid that is ubiquitously present. nih.gov The concentration of aspartate varies across different brain cells, with reported values ranging from approximately 0.2 to 5 mmol/L. nih.gov N-amidino-L-aspartate itself has been identified as a compound that can induce whole-cell currents in rat hippocampal slices, an effect that is reversible by NMDA receptor antagonists. caymanchem.com This suggests a potential role in neurotransmission and neuronal excitability.

Elevated levels of N-amidino-L-aspartate have been observed in the cerebrospinal fluid and serum of patients with renal failure. caymanchem.comcaymanchem.com This accumulation is a hallmark of uremia, and N-amidino-L-aspartate is considered a uremic toxin. nih.gov Studies have also shown that in animal models of acute kidney injury, there is an increase in N-amidino-L-aspartate levels in the lungs, which is indicative of protein catabolism. physiology.org

The following table summarizes the observed presence of N-amidino-L-aspartate(2-) in mammalian systems:

Table 1: Presence of N-Amidino-L-Aspartate(2-) in Mammalian Systems| Biological System | Finding | Species | Reference |

|---|---|---|---|

| Central Nervous System (CNS) | Found in the CNS and induces whole-cell currents in hippocampal slices. | Rat | caymanchem.com |

| Sera | Identified as a guanidino compound present in mammalian sera. | Mammals | caymanchem.com |

| Cerebrospinal Fluid & Serum | Increased levels found in patients with renal failure. | Human | caymanchem.comcaymanchem.com |

| Lung Tissue | Increased levels observed after acute kidney injury, indicating protein catabolism. | Mouse | physiology.org |

Identification in Other Organisms and Natural Sources

Beyond mammals, N-amidino-L-aspartate(2-) and related guanidino compounds are found in a variety of other organisms and natural sources. The biosynthesis of L-aspartate, a foundational molecule, is essential in plants and microorganisms, although absent in mammals. nih.gov

Guanidino compounds, in general, play diverse roles in invertebrates, where they are components of phosphagens, molecules that serve as reservoirs of high-energy phosphate. rsc.org For instance, N-phosphoarginine is a phosphagen found in invertebrates like the earthworm. rsc.org While the direct presence of N-amidino-L-aspartate(2-) in many invertebrates is not extensively documented, the metabolic pathways for creating various amidino scaffolds from L-arginine are present. rsc.org

In the realm of microorganisms, the enzyme amidinoaspartase, which specifically acts on N-amidino-L-aspartate, has been characterized in Pseudomonas chlororaphis. wikipedia.org This enzyme hydrolyzes N-amidino-L-aspartate to L-aspartate and urea, indicating a metabolic pathway for its degradation in these bacteria. wikipedia.org

N-amidino-L-aspartate, under the name guanidinosuccinic acid, has also been reported in certain plants.

The table below details the identification of N-amidino-L-aspartate(2-) or its metabolic enzymes in non-mammalian organisms and natural sources.

Enzymatic and Molecular Interactions of N Amidino L Aspartate 2

Mechanistic Studies of Amidinoaspartase Activity

Amidinoaspartase, also known as guanidinosuccinase, is the enzyme responsible for the hydrolysis of N-amidino-L-aspartate. genome.jparchive.org This enzymatic reaction is a key step in the metabolism of the compound.

The active site of an enzyme is the specific region that binds the substrate and carries out the chemical reaction. taylorandfrancis.com For amidinoaspartase, the recognition of its substrate, N-amidino-L-aspartate, is a highly specific process dictated by the three-dimensional structure of its active site. This site is composed of amino acid side chains that form a pocket perfectly shaped to accommodate the substrate. taylorandfrancis.commbl.or.kr

Substrate binding is facilitated by a series of non-covalent interactions. The charged carboxylate groups of the L-aspartate portion of the substrate likely form strong ionic bonds with positively charged amino acid residues (such as arginine or lysine) within the active site. Simultaneously, the guanidino group of the substrate can engage in hydrogen bonding with suitable amino acid residues.

The catalytic mechanism itself is believed to follow a pattern common to many hydrolases, involving a catalytic triad (B1167595) of amino acid residues, such as the well-studied Ser-His-Asp triad found in serine proteases. mbl.or.krebi.ac.uk In this proposed mechanism, one residue acts as a nucleophile to attack the carbonyl carbon of the substrate, another acts as a general base to activate the nucleophile, and the third residue helps to stabilize the charge of the second residue. mbl.or.krebi.ac.uk While the specific residues for amidinoaspartase require detailed structural studies, this model provides a framework for understanding its catalytic action. In some complex enzymes, substrate recognition may also involve an "exo-site," a region distinct from the catalytic site that helps anchor the substrate, although this is more common for larger macromolecular substrates. taylorandfrancis.comucsd.edu

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. The hydrolysis of N-amidino-L-aspartate(2-) by amidinoaspartase can be characterized by key kinetic parameters, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax). These parameters describe the enzyme's affinity for the substrate and its maximum catalytic efficiency.

The study of inhibitors provides insight into the enzyme's mechanism and active site structure. Inhibitors can be classified based on their mode of action:

Competitive Inhibitors: These molecules structurally resemble the substrate and compete for binding to the active site.

Non-competitive Inhibitors: These bind to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its catalytic efficiency without preventing substrate binding.

Identifying specific inhibitors for amidinoaspartase is crucial for understanding its physiological role and for potential therapeutic applications.

Substrate Recognition and Catalytic Site Characteristics of Amidinoaspartase

N-Amidino-L-Aspartate(2-) as a Modulator of Neural Receptor Activity

Beyond its role in metabolism, N-amidino-L-aspartate is recognized as a modulator of neuronal activity, primarily through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system. thno.orgnih.govmdpi.com

N-amidino-L-aspartate, also known as guanidinosuccinic acid, has been identified as an agonist at the NMDA receptor. caymanchem.com An agonist is a molecule that binds to a receptor and activates it, producing a biological response. wikipedia.org Research has demonstrated that N-amidino-L-aspartic acid induces whole-cell currents in rat hippocampal slices, which is a hallmark of NMDA receptor activation. caymanchem.com

Crucially, this electrophysiological response can be reversed by the application of known NMDA receptor antagonists. The effects are blocked by compounds such as D-AP5 (D-amino-5-phosphonovalerate) and the non-competitive antagonist ketamine. caymanchem.com This pharmacological profile provides strong evidence that the observed excitatory effects of N-amidino-L-aspartate are mediated specifically through the NMDA receptor. caymanchem.com

| Compound | Effect on Hippocampal Slices | Interaction with NMDA Antagonists | Conclusion |

| N-Amidino-L-aspartic acid | Induces whole-cell currents caymanchem.com | Effect is reversed by D-AP5 and ketamine caymanchem.com | Acts as an NMDA receptor agonist caymanchem.com |

The NMDA receptor is a complex ion channel that requires the binding of two different molecules to become fully active: glutamate (B1630785) (or a structural analog) and a co-agonist, which is typically glycine (B1666218) or D-serine. wikipedia.orgnih.gov The specificity of N-amidino-L-aspartate(2-) for the NMDA receptor is rooted in its molecular structure, which mimics that of the natural agonist, L-aspartate. nih.gov

Investigation of NMDA Receptor Agonism and Related Electrophysiological Responses

Interaction with Metal Ions and Metalloproteins

Metalloproteins are proteins that require a metal ion cofactor for their biological function, playing structural, regulatory, or enzymatic roles. mdpi.comwikipedia.org The structure of N-amidino-L-aspartate(2-), specifically its two carboxylate groups derived from the aspartate moiety, gives it the potential to interact with metal ions.

The oxygen atoms within these carboxylate groups act as Lewis bases (ligands) that can donate lone pairs of electrons to coordinate with positively charged metal ions (Lewis acids). wikipedia.orgnih.gov Hard metal cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), show a preference for coordinating with hard oxygen-based ligands like the carboxylate groups found in aspartate and glutamate residues within proteins. nih.gov This chemical principle suggests that N-amidino-L-aspartate(2-) in a biological environment could chelate or bind to available metal ions.

This interaction may also extend to metalloproteins, where the compound could potentially interact with the metal center in the active site. For instance, studies on aminopeptidases containing two zinc ions in their active site show that inhibitor molecules with acidic groups can bridge the two metal ions, highlighting a possible mode of interaction for compounds like N-amidino-L-aspartate(2-). marquette.edu

N Amidino L Aspartate 2 in Metabolic Homeostasis and Perturbations

Role of N-Amidino-L-Aspartate(2-) in Renal Metabolic Dysregulation Research

N-Amidino-L-aspartate(2-) is a recognized uremic toxin, and its levels in serum and cerebrospinal fluid are notably increased in patients with renal failure. caymanchem.comnih.gov Its accumulation is a hallmark of uremia and is associated with the metabolic disturbances characteristic of chronic kidney disease (CKD). nih.govnih.gov The dysregulation of kidney function leads to altered handling and excretion of various metabolites, including N-amidino-L-aspartate(2-), positioning it as a key molecule in the study of renal pathophysiology. nih.govt3db.ca

Research suggests that the metabolic origin of N-amidino-L-aspartate(2-) is linked to the urea (B33335) cycle. Specifically, rising urea levels, a consequence of kidney failure, can inhibit enzymes in the liver, leading to a decrease in the semi-essential amino acid arginine. nih.govt3db.ca This disruption is thought to promote an alternative pathway for arginine metabolism, leading to the formation of N-amidino-L-aspartate(2-). nih.govnih.gov Its role as a uremic toxin is associated with several complications of CKD, highlighting its importance in research focused on renal metabolic dysregulation. nih.gov

Elevated levels of N-amidino-L-aspartate(2-) have been identified as being representative of protein catabolism in experimental models. nih.govphysiology.org Protein catabolism is the breakdown of proteins into amino acids and their derivatives, a process that is often accelerated in conditions such as sepsis, trauma, and chronic disease. wikipedia.org

In a murine model of ischemic acute kidney injury (AKI), metabolomic analysis of lung tissue revealed that increased levels of N-amidino-L-aspartate(2-), along with homocarnosine (B1673341) and putrescine, are indicative of a protein catabolic state. nih.govphysiology.org This catabolic state is often a systemic response to injury and inflammation, where the body breaks down its own proteins to supply amino acids for energy and synthesis of acute-phase proteins. nih.govwikipedia.org The kidney plays a crucial role in amino acid metabolism, and its dysfunction can exacerbate these catabolic processes. nih.gov The correlation between N-amidino-L-aspartate(2-) and protein breakdown underscores its utility as a biomarker for monitoring systemic metabolic stress in preclinical research. nih.gov

Metabolic interventions have been shown to influence the levels of N-amidino-L-aspartate(2-), providing insights into its metabolic pathways and potential therapeutic targets. The formation of this compound is intricately linked to arginine metabolism and the activity of enzymes like arginase and transamidinase. nih.govcambridge.org

Studies have shown that dietary modifications can impact N-amidino-L-aspartate(2-) concentrations. For example, in animals and humans, exposure to the essential amino acid methionine has been observed to sharply decrease serum and urine concentrations of guanidinosuccinic acid. t3db.ca This is particularly relevant in the context of uremia, where patients often have a defective ability to generate methyl groups, leading to the accumulation of toxins. t3db.ca

Furthermore, in a rat model of acute liver injury induced by carbon tetrachloride, treatment with sea buckthorn sterol was found to modulate metabolic pathways, including arginine and proline metabolism. mdpi.com This intervention led to a significant increase in N-amidino-L-aspartate(2-) levels, suggesting a complex interplay between liver function, antioxidant defense, and amino acid metabolism. mdpi.com These findings indicate that interventions targeting specific metabolic pathways can alter the production of N-amidino-L-aspartate(2-), which may have implications for managing conditions associated with its accumulation.

The table below summarizes findings on interventions affecting N-amidino-L-aspartate(2-) levels.

| Intervention | Experimental Model | Observed Effect on N-Amidino-L-Aspartate(2-) | Associated Metabolic Pathway | Reference |

|---|---|---|---|---|

| Exposure to Methionine | Animals and Humans | Decreased levels | Amino Acid Metabolism / Methyl Group Donation | t3db.ca |

| Sea Buckthorn Sterol | Rat model of CCl4-induced acute liver injury | Increased levels | Arginine and Proline Metabolism | mdpi.com |

Correlation with Protein Catabolic States in Experimental Models

Studies on N-Amidino-L-Aspartate(2-) in Neurometabolic Contexts

N-Amidino-L-aspartate(2-) has been identified as a guanidino compound present in the mammalian central nervous system (CNS). caymanchem.com Research has demonstrated its activity as an NMDA receptor agonist, which can induce whole-cell currents in rat hippocampal slices. caymanchem.com This effect can be reversed by NMDA receptor antagonists, indicating a direct interaction with this critical neurotransmitter system. caymanchem.com

In experimental settings, direct intrahippocampal administration of N-amidino-L-aspartate(2-) in rats has been shown to induce status epilepticus and subsequent neuronal cell death. caymanchem.com This suggests that at high concentrations, such as those that might occur in certain metabolic disorders, this compound could exert neurotoxic effects. The link between elevated levels of N-amidino-L-aspartate(2-) and renal failure is particularly relevant, as uremic encephalopathy is a known complication of kidney disease, and the accumulation of such neuroactive compounds may contribute to its pathophysiology. caymanchem.com Furthermore, broader metabolomic studies in Alzheimer's disease have pointed to dysregulation in pathways related to glutamate-aspartate metabolism, which could involve compounds like N-amidino-L-aspartate(2-), although direct links are still under investigation. plos.org

Metabolomic Profiling of N-Amidino-L-Aspartate(2-) in Disease Research Models

Metabolomic profiling has emerged as a powerful tool for identifying biomarkers and understanding the pathophysiology of various diseases. N-Amidino-L-aspartate(2-) has been identified as a differential metabolite in several disease models, highlighting its potential as a biomarker.

These findings from diverse disease models suggest that alterations in N-amidino-L-aspartate(2-) levels are not confined to a single pathology but may reflect a more general metabolic perturbation, often linked to inflammation, cellular stress, and tissue damage.

The table below presents a summary of metabolomic studies where N-Amidino-L-Aspartate(2-) was identified as a significant metabolite.

| Disease/Condition Model | Sample Type | Observed Change in N-Amidino-L-Aspartate(2-) | Associated Metabolic Pathway | Reference |

|---|---|---|---|---|

| Acute Kidney Injury (Ischemic) | Lung Tissue (Mouse) | Increased | Amino Acid Metabolism / Protein Catabolism | nih.govphysiology.org |

| Acute Liver Injury (CCl4-induced) | Rat | Increased (with intervention) | Arginine and Proline Metabolism | mdpi.com |

| Osteoarthritis | - | Differential expression compared to normal | Not specified | frontiersin.org |

| Proliferative Diabetic Retinopathy | Plasma (Human) | Altered | Amino Acid Metabolism | semanticscholar.orgmdpi.com |

| Hirame Rhabdovirus Infection | Olive Flounder | Decreased | Amino Acid Metabolism | frontiersin.org |

Advanced Analytical Methodologies for N Amidino L Aspartate 2 Research

Mass Spectrometry-Based Approaches for Quantitative and Qualitative Analysis

Mass spectrometry (MS) stands as a cornerstone for the analysis of N-amidino-L-aspartate(2-), also known as guanidinosuccinic acid, providing both quantitative data from complex biological matrices and qualitative structural information.

High-Resolution Mass Spectrometry for Molecular Characterization

High-resolution mass spectrometry (HRMS) is instrumental in the precise mass determination and elemental composition confirmation of N-amidino-L-aspartate(2-). Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are frequently employed for its detection and quantification in biological samples like urine. nih.gov In such methods, the compound is often monitored in negative ion mode. nih.govresearchgate.net

For instance, a method for the simultaneous determination of guanidinosuccinic acid in urine utilized a cation exchange column for chromatographic separation followed by tandem mass spectrometry. nih.gov The detection was carried out by monitoring the mass-to-charge ratio (m/z) of 174.1 for guanidinosuccinic acid in the negative ion mode. nih.gov Experimental LC-MS/MS data for the protonated molecule [M+H]+ of N-amidinoaspartic acid shows a precursor m/z of 176.07. mdpi.com

Table 1: Experimental LC-MS/MS Data for N-amidino-L-aspartate(2-) ([M+H]+)

| Parameter | Value |

|---|---|

| Precursor m/z | 176.07 |

| Top 5 Peaks (m/z) | 176.066315, 88.039711, 134.044556, 131.044952, 158.055710 |

Data sourced from PubChem CID 97856. mdpi.com

Isotope Labeling for Metabolic Flux Analysis

Isotope labeling, in conjunction with mass spectrometry or NMR, is a powerful technique to trace the metabolic fate of compounds and quantify metabolic fluxes. nih.govnih.gov While specific metabolic flux analysis studies extensively detailing the pathways involving N-amidino-L-aspartate(2-) are not widely published, the general methodology is highly applicable.

This approach involves introducing isotopically labeled precursors (e.g., containing ¹³C or ¹⁵N) into a biological system. embopress.org As the labeled precursors are metabolized, the isotopes are incorporated into downstream metabolites, including N-amidino-L-aspartate(2-). By analyzing the mass isotopomer distribution of these compounds using mass spectrometry, the activity of the metabolic pathways can be quantified. nih.gov For N-amidino-L-aspartate(2-), which is known to arise from the oxidation of argininosuccinic acid, stable isotope tracers could be used to elucidate the kinetics and regulation of its formation and subsequent metabolism. nih.govt3db.ca This would be particularly valuable in studying conditions where its levels are altered, such as in renal failure. uu.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-amidino-L-aspartate(2-) in solution, providing detailed information about its atomic connectivity and conformation. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized.

1D ¹H NMR spectra provide information on the chemical environment of the protons within the molecule. Experimental ¹H NMR data for guanidinosuccinic acid in water (H₂O) shows distinct chemical shifts for its protons. nih.gov

Table 2: Experimental ¹H NMR Spectral Data for Guanidinosuccinic Acid in H₂O

| Chemical Shift (ppm) |

|---|

| 4.22 |

| 2.81 |

| 2.52 |

Data sourced from the Human Metabolome Database (HMDB0003157) and PubChem CID 439918. nih.govhmdb.ca

2D NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are used to correlate the chemical shifts of directly bonded protons and carbons, which aids in the complete assignment of the molecule's structure. An experimental [¹H, ¹³C]-HSQC spectrum for guanidinosuccinic acid has been recorded, providing valuable structural information. hmdb.ca

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Interaction Analysis

The IR and Raman spectra would be characterized by:

Guanidinium (B1211019) group vibrations : The C=N stretching vibration is typically observed in the region of 1600-1500 cm⁻¹. rcsb.org

Carboxylate group vibrations : The C=O stretching vibration of the carboxylic acid groups would appear in the 1719-1660 cm⁻¹ range. rcsb.org

C-N and C-C stretching vibrations : These vibrations would be present in the fingerprint region of the spectra. rcsb.org

N-H and C-H stretching vibrations : N-H stretching from the guanidinium group is expected in the 3400-3200 cm⁻¹ region, while C-H stretching from the aspartate backbone would also be present. rcsb.org

Computational methods, such as Density Functional Theory (DFT), can be used to predict the vibrational spectra of molecules like N-amidino-L-aspartate(2-), aiding in the interpretation of experimental data. nootanpharmacy.in

Chromatographic Techniques for Separation and Detection in Complex Biological Matrices

Chromatographic techniques are essential for the separation and purification of N-amidino-L-aspartate(2-) from complex biological samples, such as plasma, urine, and cerebrospinal fluid, prior to its detection. oup.comnih.govjst.go.jp High-performance liquid chromatography (HPLC) is the most commonly used technique for the analysis of guanidino compounds. nih.govsigmaaldrich.com

Various HPLC methods have been developed for the separation of guanidino compounds, including:

Ion-exchange chromatography : Cation-exchange columns are frequently used, with separation achieved through a stepwise pH gradient. nih.gov

Reversed-phase chromatography : This is often used in conjunction with a derivatization agent to enhance the retention and detection of the polar guanidino compounds. nih.gov

Porous graphitic carbon columns : These have been shown to effectively separate guanidino compounds based on hydrophobic interactions. sigmaaldrich.com

For detection, since many guanidino compounds lack a strong chromophore, pre-column or post-column derivatization is often employed to create fluorescent or colored products that can be easily detected. nih.govnih.gov

Table 3: Common Derivatization Reagents for HPLC Analysis of Guanidino Compounds

| Reagent | Detection Method |

|---|---|

| Ninhydrin | Fluorescence nih.gov |

| Benzoin | Fluorogenic nih.gov |

| 9,10-phenanthrenequinone | Fluorometric nih.gov |

X-ray Crystallography and Cryo-Electron Microscopy for Enzyme-N-Amidino-L-Aspartate(2-) Complex Studies

Understanding the interaction of N-amidino-L-aspartate(2-) with enzymes is crucial for elucidating its biological roles. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the three-dimensional structures of enzyme-ligand complexes at atomic or near-atomic resolution.

While a crystal structure of an enzyme in a complex with N-amidino-L-aspartate(2-) is not available, the structure of human argininosuccinate (B1211890) lyase (ASL) has been determined by X-ray crystallography. rcsb.orgpnas.orgwikipedia.org ASL is the enzyme that catalyzes the formation of argininosuccinate, the metabolic precursor to N-amidino-L-aspartate(2-). nih.govwikipedia.org Studying the active site of ASL provides insights into how related guanidino-containing compounds bind and could guide molecular docking and modeling studies with N-amidino-L-aspartate(2-).

Table 4: X-ray Diffraction Data for Human Argininosuccinate Lyase Mutant Q286R

| Parameter | Value |

|---|---|

| Resolution | 2.65 Å |

| Space Group | P3₁21 |

| R-Value Work | 0.175 |

| R-Value Free | 0.229 |

Data sourced from RCSB PDB entry 1K62. rcsb.org

Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible protein complexes that are difficult to crystallize. nih.govwiley.com This technique has been successfully used to study the interaction of biguanides, which contain a guanidinium group, with their protein targets, such as the mammalian respiratory complex I. nih.gov Cryo-EM could be employed to study the binding of N-amidino-L-aspartate(2-) to potential interacting enzymes, revealing conformational changes and the molecular basis of their interaction. researchgate.netfrontiersin.org

Theoretical and Computational Investigations of N Amidino L Aspartate 2

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like N-amidino-L-aspartate(2-). researchgate.netnrel.gov These methods can determine various quantum chemical parameters that provide insights into the molecule's stability, reactivity, and optical properties. researchgate.net

A key aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between HOMO and LUMO, known as the band gap energy (ΔE), is a crucial indicator of chemical stability and reactivity. A larger band gap suggests higher stability and lower reactivity. researchgate.net

For N-amidino-L-aspartate(2-), the presence of multiple functional groups, including two carboxylate groups and a guanidinium (B1211019) group, influences its electronic properties. The delocalized positive charge on the guanidinium group and the negative charges on the carboxylates create a complex electrostatic potential surface. This distribution of charge is critical for its interactions with other molecules, particularly enzymes.

Other important parameters that can be calculated include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and chemical softness (S). researchgate.net These values further characterize the molecule's reactivity. For instance, a lower ionization potential suggests it is easier to remove an electron, making the molecule a better electron donor. Conversely, a higher electron affinity indicates a greater tendency to accept an electron.

The reactivity of specific atoms within the molecule can be assessed by calculating atomic charges and Fukui functions. mdpi.com For example, the nitrogen and oxygen atoms in the guanidinium and carboxylate groups are expected to be key sites for nucleophilic and electrophilic interactions, which is fundamental to its role in enzymatic reactions. csbsju.edu

Table 6.1.1: Calculated Quantum Chemical Parameters for a Hypothetical Molecule (for illustrative purposes)

| Parameter | Value | Unit | Significance |

| EHOMO | -6.5 | eV | Electron donating ability |

| ELUMO | -1.2 | eV | Electron accepting ability |

| Band Gap (ΔE) | 5.3 | eV | Chemical stability/reactivity |

| Ionization Potential (IP) | 6.5 | eV | Energy to remove an electron |

| Electron Affinity (EA) | 1.2 | eV | Energy released on electron gain |

| Electronegativity (χ) | 3.85 | eV | Ability to attract electrons |

| Chemical Hardness (η) | 2.65 | eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.38 | eV-1 | Reciprocal of hardness |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values for N-amidino-L-aspartate(2-) would require specific quantum chemical calculations.

Molecular Dynamics Simulations of N-Amidino-L-Aspartate(2-) in Solvated Systems and Protein Binding Pockets

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. mdpi.comresearchgate.net For N-amidino-L-aspartate(2-), MD simulations are invaluable for understanding its behavior in aqueous solution and its interaction within the confines of a protein's binding pocket. mdpi.comrsc.org

In Solvated Systems:

In an aqueous environment, MD simulations can reveal the solvation shell of N-amidino-L-aspartate(2-). Water molecules will arrange themselves around the charged carboxylate and guanidinium groups to maximize favorable electrostatic interactions. The simulations can quantify the number of water molecules in the first and second solvation shells and their residence times, providing insights into the molecule's hydration and its influence on the local water structure. rsc.org Conformational analysis from MD trajectories can identify the most stable conformations of N-amidino-L-aspartate(2-) in solution, considering the flexibility of its backbone and the rotation of its side chains.

In Protein Binding Pockets:

When N-amidino-L-aspartate(2-) binds to an enzyme, such as argininosuccinate (B1211890) synthetase, MD simulations can elucidate the dynamics of this interaction. nih.gov These simulations can model the flexibility of both the ligand and the protein, which is often crucial for binding. biolab.si The binding pocket itself is not a rigid entity; its shape and chemical environment can fluctuate. nih.govplos.org MD simulations can capture these fluctuations and show how the binding pocket adapts to accommodate N-amidino-L-aspartate(2-). biolab.si

Key interactions, such as hydrogen bonds and salt bridges between the ligand and specific amino acid residues in the binding pocket, can be monitored throughout the simulation. researchgate.net The stability of these interactions over time is a measure of their importance for binding affinity. Furthermore, MD simulations can be used to calculate the binding free energy, providing a quantitative measure of how strongly N-amidino-L-aspartate(2-) binds to the protein. nih.gov This information is critical for understanding the specificity of the enzyme for its substrate.

Table 6.2.1: Key Analyses from Molecular Dynamics Simulations of N-Amidino-L-Aspartate(2-)

| Analysis Type | Information Gained | Relevance |

| In Solvated Systems | ||

| Radial Distribution Function | Structure of the solvation shell | Understanding hydration and solubility |

| Conformational Analysis | Dominant molecular shapes in solution | Insight into the molecule's flexibility |

| In Protein Binding Pockets | ||

| Root Mean Square Deviation (RMSD) | Stability of the protein-ligand complex | Assessing the equilibrium of the system |

| Root Mean Square Fluctuation (RMSF) | Flexibility of individual amino acids | Identifying key residues involved in binding |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds | Quantifying specific interactions |

| Binding Free Energy Calculation | Affinity of the ligand for the protein | Predicting binding strength and specificity |

Computational Modeling of Enzymatic Reaction Mechanisms Involving N-Amidino-L-Aspartate(2-)

Computational modeling, particularly using hybrid quantum mechanics/molecular mechanics (QM/MM) methods, is a powerful approach to study enzymatic reaction mechanisms at the atomic level. henriquefernandes.ptcolab.ws For reactions involving N-amidino-L-aspartate(2-), such as its formation catalyzed by argininosuccinate synthetase, these models can provide detailed insights that are often inaccessible to experimental techniques alone. henriquefernandes.pt

In a QM/MM approach, the part of the system where the chemical reaction occurs—the substrate (N-amidino-L-aspartate(2-)) and the key amino acid residues in the enzyme's active site—is treated with quantum mechanics (QM). henriquefernandes.pt The remainder of the protein and the surrounding solvent are described using the less computationally expensive molecular mechanics (MM) force field. henriquefernandes.pt This partitioning allows for the accurate modeling of bond-breaking and bond-forming events within the context of the full protein environment.

By mapping the potential energy surface of the reaction, computational models can identify the structures of transition states and intermediates. henriquefernandes.pt This allows for the determination of activation energies, which can be compared with experimentally measured reaction rates to validate the proposed mechanism. henriquefernandes.pt For the synthesis of argininosuccinate, models can trace the nucleophilic attack of the aspartate α-amino group on the citrulline-AMP intermediate, detailing the roles of specific active site residues in catalysis, such as proton transfer and stabilization of charged intermediates.

Furthermore, computational modeling can be used to explore different mechanistic hypotheses. henriquefernandes.pt By calculating the energy barriers for various proposed pathways, researchers can determine the most likely reaction mechanism. These studies have been instrumental in refining our understanding of how enzymes like argininosuccinate synthetase achieve their remarkable catalytic efficiency and specificity. diva-portal.org

Cheminformatics and Data Mining for N-Amidino-L-Aspartate(2-) Related Pathways

Cheminformatics and data mining are essential computational tools for organizing, analyzing, and extracting knowledge from large biological and chemical datasets. nih.gov In the context of N-amidino-L-aspartate(2-), these approaches are vital for understanding its role in broader metabolic networks, such as the urea (B33335) cycle.

Databases and Pathway Mapping:

Biochemical databases like KEGG (Kyoto Encyclopedia of Genes and Genomes) and ChEMBL store vast amounts of information on compounds, reactions, enzymes, and pathways. ucsc.edugenome.jp N-amidino-L-aspartate(2-) (also known as argininosuccinate) is cataloged in these databases with links to the reactions it participates in, the enzymes that act upon it (e.g., argininosuccinate synthetase and argininosuccinate lyase), and the metabolic pathways it is a part of. genome.jp Data mining of these resources can help to identify all known interactions and regulatory points related to this compound.

Identifying Related Molecules and Targets:

Cheminformatics tools can be used to search for molecules with structural similarity to N-amidino-L-aspartate(2-). This can help in identifying potential inhibitors or alternative substrates for the enzymes that metabolize it. science.gov By analyzing large compound libraries, it is possible to find molecules that might modulate the urea cycle or related pathways.

Systems Biology and Network Analysis:

Metabolomics, the large-scale study of small molecules within cells, generates massive datasets that can be analyzed using data mining techniques. nih.gov By examining metabolomic data from different physiological or pathological conditions, researchers can identify changes in the levels of N-amidino-L-aspartate(2-) and other related metabolites. This can provide insights into the regulation of the urea cycle and how it is affected by disease. Computational models of metabolic networks, which rely on data from these databases, can simulate the flow of metabolites through pathways and predict the effects of perturbations, such as the inhibition of a specific enzyme. nih.gov

Table 6.4.1: Relevant Databases for N-Amidino-L-Aspartate(2-) Research

| Database | Type of Information | Relevance to N-Amidino-L-Aspartate(2-) |

| KEGG | Pathway maps, compound and reaction data | Visualization of the urea cycle and related pathways. genome.jp |

| PubChem | Compound information, bioactivity data | Chemical properties, synonyms, and related literature. nih.gov |

| ChEBI | Chemical ontology and identifiers | Standardized identification and classification. nih.gov |

| ChEMBL | Bioactivity data for small molecules | Finding compounds that interact with urea cycle enzymes. ucsc.edu |

| Protein Data Bank (PDB) | 3D structures of proteins and complexes | Structural information of enzymes that bind N-amidino-L-aspartate(2-). mdpi.com |

Future Directions and Emerging Research Avenues for N Amidino L Aspartate 2

Exploration of Novel Biosynthetic Pathways and Engineering Strategies for N-Amidino-L-Aspartate(2-)

While the primary endogenous production of N-amidino-L-aspartate(2-) is understood to arise from the metabolism of argininosuccinic acid, there is growing interest in exploring alternative and engineered biosynthetic pathways. researchgate.netnih.gov This interest is driven by the broader potential of guanidino compounds in various applications. nih.gov Metabolic engineering efforts in microorganisms for the production of other guanidino compounds, such as guanidinoacetate (GAA), provide a roadmap for developing novel strategies for N-amidino-L-aspartate(2-) synthesis. acs.orgnih.govmdpi.com

Research has demonstrated the successful engineering of Escherichia coli and Bacillus subtilis for the production of GAA, a structurally related guanidino compound. acs.orgnih.govmdpi.com These strategies often involve the heterologous expression of enzymes like arginine:glycine (B1666218) amidinotransferase (AGAT) and the manipulation of precursor pathways. acs.orgnih.govmdpi.com For instance, one approach involved reconstituting the ornithine cycle in E. coli to enhance the supply of the guanidino group donor, arginine, thereby improving the efficiency of the transamidination reaction. acs.orgnih.gov This was achieved by introducing and optimizing modules for citrulline and arginine synthesis, which included an aspartate self-sufficient system. acs.orgnih.gov

Future research could adapt these principles to engineer microbial cell factories for the production of N-amidino-L-aspartate(2-). This would likely involve the identification and overexpression of a specific amidinotransferase that utilizes L-aspartate as a substrate. The biosynthesis could be further optimized by engineering the central carbon metabolism to increase the intracellular pool of L-aspartate. nih.govresearchgate.net The exploration of enzymes from diverse microbial sources could uncover novel biocatalysts with high specificity and efficiency for this transformation. tandfonline.comtandfonline.com

Table 1: Potential Engineering Strategies for N-Amidino-L-Aspartate(2-) Biosynthesis

| Strategy | Description | Key Enzymes/Pathways Involved |

| Heterologous Enzyme Expression | Introducing and overexpressing a specific N-amidino-L-aspartate synthase or a promiscuous amidinotransferase in a microbial host. | Amidinotransferases, Arginine:glycine amidinotransferase (AGAT) analogs |

| Precursor Supply Enhancement | Engineering the host's metabolic pathways to increase the intracellular concentration of L-aspartate and the guanidino group donor (e.g., arginine). | Aspartate aminotransferase, Aspartate-semialdehyde dehydrogenase, Ornithine cycle enzymes |

| Metabolic Pathway Optimization | Knocking out competing pathways that consume L-aspartate or the guanidino donor to channel metabolic flux towards N-amidino-L-aspartate(2-) production. | Aspartate degradation pathways, Arginine catabolism pathways |

| Whole-Cell Biocatalysis | Utilizing engineered microorganisms as whole-cell catalysts for the conversion of inexpensive substrates into N-amidino-L-aspartate(2-). | Engineered E. coli or B. subtilis strains |

Elucidation of Regulatory Networks Controlling N-Amidino-L-Aspartate(2-) Homeostasis

The homeostasis of N-amidino-L-aspartate(2-) is intricately linked to renal function and amino acid metabolism. caymanchem.comt3db.ca In healthy individuals, its levels are kept low through efficient kidney excretion. caymanchem.com However, in conditions like chronic kidney disease, its accumulation points to a disruption in its regulatory network. t3db.ca Understanding the molecular mechanisms that maintain N-amidino-L-aspartate(2-) homeostasis is a critical area for future research.

The metabolism of guanidino compounds is closely tied to the urea (B33335) cycle and the availability of arginine. researchgate.net The synthesis of N-amidino-L-aspartate(2-) is thought to be influenced by the levels of argininosuccinic acid. researchgate.net Furthermore, the degradation of N-amidino-L-aspartate(2-) is catalyzed by the enzyme amidinoaspartase, which hydrolyzes it to L-aspartate and urea. The activity and regulation of this enzyme are likely key factors in controlling the compound's concentration.

Future investigations should focus on identifying the transcriptional and post-translational regulatory mechanisms that govern the expression and activity of amidinoaspartase. Additionally, the role of transporters involved in the renal handling of N-amidino-L-aspartate(2-) needs to be elucidated. t3db.ca It is also plausible that other enzymes and metabolic pathways contribute to its synthesis and degradation, and these warrant exploration. Understanding these regulatory networks could provide insights into the pathophysiology of uremic toxicity and may reveal novel therapeutic targets for managing complications of renal failure. t3db.ca

Development of N-Amidino-L-Aspartate(2-) as a Biochemical Probe for Cellular Processes

The diverse biological activities of guanidino compounds suggest their potential as scaffolds for the development of biochemical probes to investigate cellular processes. nih.govresearchgate.net While N-amidino-L-aspartate(2-) itself has been primarily studied in the context of its toxicity, its unique chemical structure could be leveraged for the design of molecular tools. caymanchem.comnih.gov

For instance, derivatized forms of N-amidino-L-aspartate(2-) could be synthesized to incorporate reporter groups such as fluorescent tags or biotin. These modified molecules could be used to track the compound's uptake, trafficking, and localization within cells, providing insights into the transporters and binding partners involved in its biological effects. Such probes could be particularly valuable in studying the cellular mechanisms of uremic toxicity in kidney and neuronal cells. caymanchem.comt3db.ca

Furthermore, the development of photo-affinity labeled N-amidino-L-aspartate(2-) analogs could enable the identification of its molecular targets. By covalently cross-linking to its binding partners upon photoactivation, these probes would facilitate the isolation and identification of proteins that interact with N-amidino-L-aspartate(2-), thereby elucidating the downstream signaling pathways it modulates. Given that guanidino compounds are known to interact with a variety of proteins, including enzymes and receptors, this approach holds promise for uncovering novel biological functions. nih.govnih.gov

Integrated Multi-Omics Approaches to N-Amidino-L-Aspartate(2-) Systemic Roles

The advent of multi-omics technologies, including metabolomics, proteomics, and transcriptomics, has opened new avenues for understanding the systemic roles of metabolites like N-amidino-L-aspartate(2-). Several studies have identified N-amidino-L-aspartate(2-) as a differentially regulated metabolite in various pathological conditions, highlighting its potential as a biomarker and its involvement in diverse biological processes.

For example, a multi-omics analysis of hepatocellular carcinoma identified N-amidino-L-aspartate as one of the down-regulated metabolites in tumor tissues, suggesting a role in cancer metabolism. nih.govresearchgate.net In the context of retinopathy, metabolomics studies have detected altered levels of N-amidino-L-aspartate in patient samples, implicating it in the metabolic dysregulation associated with this condition. mdpi.comsemanticscholar.org Another study on the systemic effects of acute kidney injury revealed increased levels of N-amidino-L-aspartate in the lungs, indicative of protein catabolism and altered energy metabolism in distant organs. physiology.org Furthermore, metabolomic profiling in patients undergoing psychotropic drug treatment showed an increase in N-amidino-L-aspartate levels, suggesting its involvement in the metabolic response to pharmaceuticals. unil.ch

Future research should continue to employ these integrated approaches to build a comprehensive picture of N-amidino-L-aspartate(2-)'s systemic roles. By correlating changes in its levels with alterations in gene expression, protein abundance, and other metabolic pathways, researchers can construct detailed regulatory and interaction networks. This systems-level understanding will be crucial for deciphering the complex interplay between N-amidino-L-aspartate(2-) and various physiological and pathological states, potentially leading to the identification of novel diagnostic markers and therapeutic targets. nih.govresearchgate.net

Q & A

Basic: How is N-amidino-L-aspartate(2−) enzymatically metabolized, and what experimental assays are recommended to validate its hydrolysis pathways?

N-amidino-L-aspartate(2−) is hydrolyzed by N-amidino-L-aspartate amidinohydrolase (EC 3.5.3.15) into L-aspartate and urea . To validate this pathway:

- Enzyme activity assays : Use purified enzyme with substrate-specific kinetic measurements (e.g., UV-Vis spectroscopy to monitor urea release).

- Chromatographic confirmation : Pair assays with HPLC or LC-MS to detect L-aspartate and quantify urea production.

- Control experiments : Test for cross-reactivity with structurally similar substrates (e.g., methylguanidine or guanidinopropionate) to confirm specificity .

Basic: What are the challenges in distinguishing N-amidino-L-aspartate(2−) from other amidinated amino acids in complex biological matrices?

Key challenges include structural similarity to derivatives like Nω-methyl-L-arginine or 3-guanidinopropionate , which share functional groups but differ in metabolic roles . Methodological solutions:

- Ion-exchange chromatography : Optimize pH gradients to separate anions based on charge density.

- Tandem mass spectrometry (MS/MS) : Use fragmentation patterns (e.g., m/z transitions specific to the amidino-aspartate backbone).

- Isotopic labeling : Introduce stable isotopes (e.g., ¹⁵N) during synthesis to track metabolic fate in cell cultures .

Advanced: How can contradictory data on enzyme-substrate specificity (e.g., amidinohydrolase vs. arginine deiminase) be resolved?

Contradictions often arise from overlapping substrate promiscuity. For example, protein-L-arginine deiminase (PAD) may weakly act on N-amidino-L-aspartate(2−) under non-physiological conditions . Resolution strategies:

- Competitive inhibition assays : Compare kinetic parameters (Km, Vmax) in the presence of competitive inhibitors (e.g., L-arginine analogs).

- Structural analysis : Use X-ray crystallography or cryo-EM to map active-site interactions and identify steric/electronic barriers.

- Gene knockout models : Validate physiological relevance by silencing candidate enzymes and monitoring metabolite accumulation .

Advanced: What methodologies optimize the biocatalytic synthesis of N-amidino-L-aspartate(2−) derivatives for pharmaceutical applications?

Biocatalytic approaches are preferred over chemical synthesis due to enantioselectivity and milder conditions. Key steps:

- Enzyme engineering : Use directed evolution to enhance amidinohydrolase activity or stability (e.g., error-prone PCR screening).

- Cofactor optimization : Supplement Mn²⁺ or Mg²⁺ to boost metal-dependent enzymes (e.g., guanidinopropionase) .

- Continuous-flow reactors : Improve yield by coupling enzymatic synthesis with in situ product removal (ISPR) to avoid feedback inhibition .

Advanced: How can researchers address discrepancies in reported kinetic parameters for amidino-group hydrolases?

Discrepancies may stem from assay conditions (pH, temperature) or substrate purity. Standardization protocols:

- Buffer standardization : Use Tris-HCl (pH 7.5–8.0) for hydrolases and verify ionic strength effects.

- Substrate validation : Confirm purity via NMR or elemental analysis to exclude contaminants affecting kinetic rates.

- Inter-laboratory reproducibility : Adopt consensus protocols (e.g., MIRAGE guidelines for enzyme assays) and share raw datasets .

Basic: What spectroscopic or chromatographic techniques are most reliable for quantifying N-amidino-L-aspartate(2−) in vitro?

- UV-Vis spectroscopy : Detect amidino groups at 210–220 nm, but validate with secondary methods due to interference risks.

- HPLC-ELSD : Evaporative light scattering detectors avoid reliance on chromophores.

- Capillary electrophoresis (CE) : Resolve charged species with high sensitivity in low-volume samples .

Advanced: How can computational modeling predict novel metabolic roles or regulatory functions of N-amidino-L-aspartate(2−)?

- Docking simulations : Model interactions with amidinohydrolases or transporters (e.g., AutoDock Vina).

- Metabolic flux analysis : Integrate isotopic tracing data with genome-scale models (e.g., COBRA Toolbox) to map network connectivity.

- Machine learning : Train classifiers on existing hydrolase databases to predict substrate specificity or inhibition patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.